1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane
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Overview
Description
1-(Prop-1-yn-1-yl)-9-oxabicyclo[610]nonane is a unique organic compound characterized by its bicyclic structure and the presence of an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the desired bicyclic structure. The reaction is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring. Air and moisture-sensitive liquids are transferred via syringe, and solutions are degassed by argon bubbling through a needle .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, are likely to be applied. The scalability of the synthesis would depend on optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the alkyne group to form alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Jones reagent, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the production of stable molecular probes and other specialized chemicals.
Mechanism of Action
The mechanism by which 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane exerts its effects involves its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is highly selective and occurs without the need for a catalyst, making it suitable for use in biological systems . The molecular targets and pathways involved include the formation of stable triazole products, which are useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with different chemical properties.
N-benzylprop-2-yn-1-amine: A compound with a similar alkyne group but different overall structure.
Uniqueness
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane is unique due to its specific bicyclic structure and the presence of an alkyne group, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity balance make it particularly valuable for bioorthogonal chemistry and other specialized applications.
Biological Activity
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane is a compound that belongs to a class of bicyclic compounds featuring an epoxide functional group. Its unique structure allows for various biological activities, making it a subject of interest in pharmacological research. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₁₄O |
Molecular Weight | 126.196 g/mol |
Density | 0.958 g/cm³ |
Boiling Point | 55 °C at 5 mm Hg |
Melting Point | 53-56 °C |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown activity against various bacterial strains, including Escherichia coli and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
A notable study evaluated the antimicrobial efficacy of related bicyclic compounds, reporting inhibition zones against Micrococcus luteus and Staphylococcus aureus with average diameters of 11 mm and 10 mm, respectively .
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. One study demonstrated that modifications to the bicyclic structure could enhance cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values reported were as low as 0.077 µg/mL for HCT116 cells, indicating potent activity .
Case Study 1: Antimicrobial Efficacy
In a recent investigation, the compound was tested alongside other similar bicyclic compounds for antimicrobial activity. The results indicated that this compound exhibited a higher inhibition rate compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Properties
A detailed study focused on the anticancer effects of the compound on pancreatic cancer cell lines (Panc-1). The results showed that treatment with the compound resulted in significant apoptosis (programmed cell death) in treated cells compared to controls, supporting its potential as an anticancer therapeutic.
Properties
CAS No. |
647862-73-5 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-prop-1-ynyl-9-oxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C11H16O/c1-2-8-11-9-6-4-3-5-7-10(11)12-11/h10H,3-7,9H2,1H3 |
InChI Key |
YNXNCRBXFCMKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC12CCCCCCC1O2 |
Origin of Product |
United States |
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